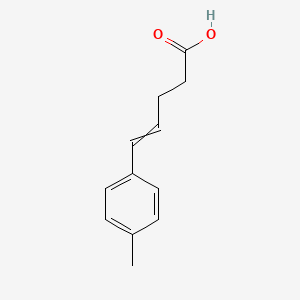
(E)-5-(p-Tolyl)-4-pentenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(p-Tolyl)-4-pentenoic Acid is an organic compound characterized by the presence of a tolyl group attached to a pentenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(p-Tolyl)-4-pentenoic Acid typically involves the use of starting materials such as p-tolualdehyde and pentenoic acid derivatives. One common synthetic route includes the aldol condensation reaction between p-tolualdehyde and a suitable pentenoic acid derivative under basic conditions. The reaction is followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(p-Tolyl)-4-pentenoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the pentenoic acid chain to a single bond, forming saturated derivatives.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated pentanoic acid derivatives.
Substitution: Formation of brominated or nitrated tolyl derivatives.
Scientific Research Applications
(E)-5-(p-Tolyl)-4-pentenoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-5-(p-Tolyl)-4-pentenoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Phenyl-3-butenoic Acid: Similar structure with a phenyl group instead of a tolyl group.
(E)-5-(p-Methoxyphenyl)-4-pentenoic Acid: Contains a methoxy group on the phenyl ring.
(E)-5-(p-Chlorophenyl)-4-pentenoic Acid: Contains a chlorine atom on the phenyl ring.
Uniqueness
(E)-5-(p-Tolyl)-4-pentenoic Acid is unique due to the presence of the tolyl group, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(4-methylphenyl)pent-4-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-10-6-8-11(9-7-10)4-2-3-5-12(13)14/h2,4,6-9H,3,5H2,1H3,(H,13,14) |
InChI Key |
LUSMXFAQJXUUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)

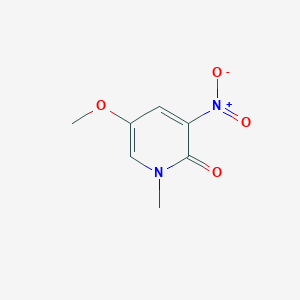
![2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663278.png)
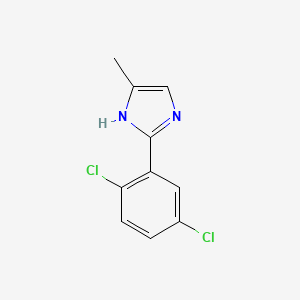
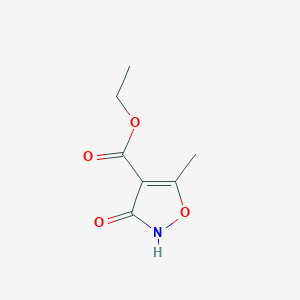
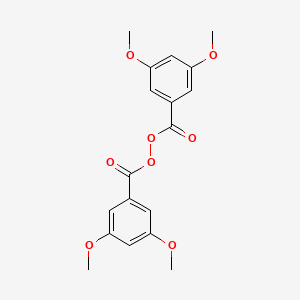
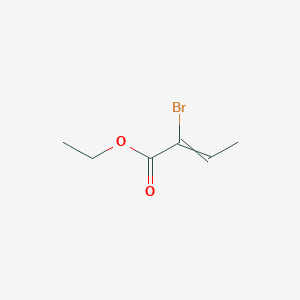
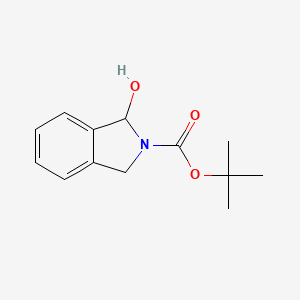

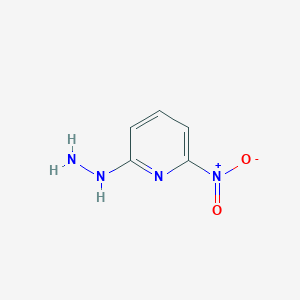
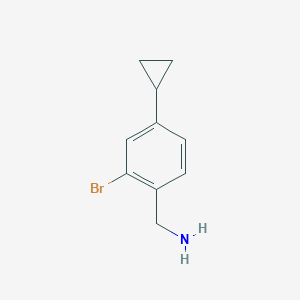
![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
